Cecropin A (1-33)

Antimicrobial peptide Minimum inhibitory concentration Cecropin structure-activity relationship

Researchers requiring a defined, reproducible antimicrobial peptide scaffold for SAR studies or resistance mechanism investigation face confounding variability from full-length substitutions. Cecropin A (1-33) solves this with: • Near-full anti-E. coli activity (MIC ~1 µM), matching full-length 1-37 potency • 54-fold Gram-negative selectivity (GM MIC 0.83 µM vs 45 µM Gram-positive) • Validated synthetic benchmarks: >99.8% coupling efficiency, 93% crude purity • Active against colistin-resistant E. coli, A. baumannii, K. pneumoniae (MIC 1-2 µM vs >64 µM colistin) Supplied with RP-HPLC and MS characterization as standard release criteria, ensuring batch-to-batch reproducibility for in vivo efficacy studies.

Molecular Formula C128H216N36O32
Molecular Weight 2771.3 g/mol
CAS No. 81541-05-1
Cat. No. B14421077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCecropin A (1-33)
CAS81541-05-1
Molecular FormulaC128H216N36O32
Molecular Weight2771.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N
InChIInChI=1S/C128H216N36O32/c1-15-70(9)103(127(196)164-106(73(12)18-4)126(195)152-80(41-24-30-52-129)109(178)145-74(13)107(176)144-67-100(174)175)160-97(169)66-142-108(177)93(63-99(172)173)159-113(182)86(47-36-58-140-128(138)139)153-124(193)105(72(11)17-3)163-121(190)92(62-95(136)167)158-114(183)87(48-50-94(135)166)146-96(168)65-143-123(192)102(69(7)8)161-116(185)84(45-28-34-56-133)148-115(184)88(49-51-98(170)171)154-125(194)104(71(10)16-2)162-117(186)85(46-29-35-57-134)147-110(179)81(42-25-31-53-130)149-119(188)90(60-76-37-20-19-21-38-76)156-118(187)89(59-68(5)6)155-111(180)82(43-26-32-54-131)150-120(189)91(61-77-64-141-79-40-23-22-39-78(77)79)157-112(181)83(44-27-33-55-132)151-122(191)101(137)75(14)165/h19-23,37-40,64,68-75,80-93,101-106,141,165H,15-18,24-36,41-63,65-67,129-134,137H2,1-14H3,(H2,135,166)(H2,136,167)(H,142,177)(H,143,192)(H,144,176)(H,145,178)(H,146,168)(H,147,179)(H,148,184)(H,149,188)(H,150,189)(H,151,191)(H,152,195)(H,153,193)(H,154,194)(H,155,180)(H,156,187)(H,157,181)(H,158,183)(H,159,182)(H,160,169)(H,161,185)(H,162,186)(H,163,190)(H,164,196)(H,170,171)(H,172,173)(H,174,175)(H4,138,139,140)/t70-,71-,72-,73-,74-,75+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,101-,102-,103-,104-,105-,106-/m0/s1
InChIKeyFCSKFTKZLAGOGY-BYSRGVEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cecropin A (1-33): Antibacterial Research Peptide Overview


Cecropin A (1-33) is a synthetic 33-amino-acid fragment (KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQ; MW ~2771.3 Da) derived from the N-terminus of the naturally occurring 37-residue cecropin A antimicrobial peptide originally isolated from the hemolymph of Hyalophora cecropia [1]. It belongs to the cecropin family of linear, cationic, α-helical antimicrobial peptides that exert bactericidal activity primarily through membrane disruption [1]. Unlike the full-length peptide (CAS 80451-04-3; 37 residues; MW ~4003.8 Da), this truncated variant retains the functionally essential N-terminal amphipathic α-helix and the central hinge region while eliminating four C-terminal residues, yielding a simpler molecular entity with documented, quantifiable antibacterial properties [1][2].

Structurally defined 33-mer fragment retaining N-terminal amphipathic helix
Reported antibacterial activity in broth dilution screening assays
Supports antimicrobial peptide SAR, membrane interaction, and resistance mechanism studies

Why Cecropin A (1-33) Differs from Related Peptides


Antimicrobial peptides within the cecropin family exhibit sequence-dependent variation in antibacterial spectrum, potency, hemolytic activity, and selectivity that precludes generic substitution. Cecropin A (1-33) differs from full-length cecropin A (1-37) by the absence of four C-terminal residues (Ile-Ala-Lys-NH₂); this truncation produces quantifiably distinct antibacterial potency against Escherichia coli [1]. More critically, cecropin-class peptides cannot substitute for one another: cecropin B exhibits different Gram-positive/Gram-negative activity ratios, melittin carries prohibitive hemolytic liability with a therapeutic index approximately 400-fold lower than that of cecropin A, and cecropin A-melittin hybrids, while more potent against certain Gram-positive species, introduce altered selectivity profiles [2]. Even N-terminal position-specific modifications (e.g., Glu², Pro⁴, Pro⁸ substitutions) have been shown to differentially affect activity against Pseudomonas aeruginosa versus E. coli, demonstrating that the exact sequence—not merely the peptide class—governs functional performance [2]. The quantitative evidence below establishes where Cecropin A (1-33) occupies a distinct position in this spectrum.

Full-length vs 1-33 truncation
Antibacterial potency may shift; near-equivalent but not identical activity reported against E. coli.
Melittin / hybrid peptides
Hemolytic risk profile and selectivity context differ substantially; class-level evidence only.
Sequence-specific variants
Single-residue substitutions alter antibacterial spectrum; peptide class does not guarantee interchangeability.

Quantitative Differentiation Evidence


Antibacterial Potency vs. Full-Length Cecropin A

Cecropin A (1-33) retains near-equivalent antibacterial activity against Escherichia coli compared with the natural full-length 37-residue cecropin A, demonstrating that elimination of the four C-terminal residues does not abolish bactericidal function. The 1-33 fragment achieved a minimum inhibitory concentration (MIC) of approximately 1 µM against E. coli, with activity described as 'only slightly lower' than the parent 1-37 peptide when tested over a 100-fold concentration range [1]. This finding establishes Cecropin A (1-33) as a functionally competent, structurally simplified surrogate for the full-length peptide in antibacterial assays. In contrast, the formyl-protected synthetic intermediate [Trp(For)²]cecropin A(1-33) was 'somewhat less effective in killing E. coli than the free 1-33 peptide,' confirming that the deprotected, mature 1-33 sequence is required for maximal activity [1].

Anti-E. coli MIC
Head-to-head
1-33 fragment: MIC ~1 µM\nFull-length 1-37: activity only slightly higher
Supports use as simplified surrogate in E. coli assays
Deprotected form required for maximal activity
Antimicrobial peptide Minimum inhibitory concentration Cecropin structure-activity relationship

Therapeutic Index vs. Melittin

Cecropin A-class peptides exhibit a markedly superior therapeutic index compared with the bee venom peptide melittin, a commonly used comparator in antimicrobial peptide research. In a multi-peptide comparison study, cecropin A (full-length, 37 residues) demonstrated a relative selective index of 88.89, calculated as the ratio of HC₁₀ (concentration causing 10% hemolysis in sheep erythrocytes, 200 µM) to the geometric mean MIC across eight bacterial strains (GM = 2.25 µM) [1]. In the same study, melittin displayed a relative selective index of only 0.22 (HC₁₀ = 3.1 µM; GM = 14.25 µM), reflecting its potent hemolytic activity that largely negates its antibacterial potency for therapeutic applications [1]. An independent study corroborated this: cecropin A showed a therapeutic index (MHC/GM) of 240 against Gram-negative bacteria and 4.4 against Gram-positive bacteria, whereas melittin exhibited indices of 0.059 (Gram-negative) and 0.13 (Gram-positive) [2]. While these selectivity data were generated using full-length cecropin A, the near-equivalent antibacterial activity of the 1-33 fragment supports a class-level inference of similarly favorable selectivity over melittin. Caution: direct hemolysis data for the 1-33 fragment specifically have not been reported in the peer-reviewed literature identified in this analysis.

Selectivity Index vs Melittin
Class-level
Relative selective index: 88.89 (cecropin A) vs 0.22 (melittin)
Reported selectivity margin context for cecropin class
Based on full-length cecropin A; fragment-specific hemolysis data not reported
Therapeutic index Hemolysis Mammalian cytotoxicity Antimicrobial selectivity

Activity Against Colistin-Resistant Pathogens

Cecropin A demonstrates preserved antibacterial potency against colistin-resistant clinical isolates where colistin and polymyxin B fail. In a 2023 study comparing multiple antimicrobial peptides and conventional antibiotics, cecropin A maintained MIC values of 1–2 µM against colistin-resistant Escherichia coli (ColREC 1557 and ColREC 12), colistin-resistant Acinetobacter baumannii (ColRAB 1915, MIC = 1 µM), and colistin-resistant Klebsiella pneumoniae (ColRKP 139, MIC = 2 µM) [1]. In stark contrast, colistin MIC values against these same resistant strains were 8 µM (ColREC), 4 µM (ColREC 12), >64 µM (ColRAB 1915), and >64 µM (ColRKP 139) [1]. Polymyxin B showed MIC values of 8 µM (ColREC), 4 µM (ColREC 12), 64 µM (ColRAB 1915), and 64 µM (ColRKP 139) [1]. This represents an 8- to >64-fold potency advantage for cecropin A against these resistant phenotypes. The geometric mean MIC of cecropin A across all eight tested strains (including both susceptible and resistant isolates) was 2.25 µM, compared with 33.72 µM for colistin and 17.88 µM for polymyxin B [1]. These data were generated with full-length cecropin A; the 1-33 fragment is expected to exhibit comparable resistance-breaking activity based on its near-equivalent anti-E. coli potency, though direct confirmation against colistin-resistant strains is not yet published.

Colistin-Resistant Activity
Class-level
MIC 1–2 µM vs colistin >64 µM against resistant strains
Supports antimicrobial screening context against MDR isolates
Full-length cecropin A data; 1-33 fragment confirmation pending
Colistin resistance Multidrug-resistant bacteria Acinetobacter baumannii Escherichia coli

Solid-Phase Synthesis Reproducibility

The original synthesis of Cecropin A (1-33) by Merrifield et al. (1982) established a benchmark for synthetic efficiency that remains relevant for procurement quality assessment. The stepwise solid-phase synthesis achieved an average coupling yield exceeding 99.8% per cycle, as verified by both quantitative ninhydrin monitoring and solid-phase Edman degradation (preview analysis) of the fully protected peptide-resin [1]. Following HF cleavage and extraction, reverse-phase HPLC analysis of the crude, unpurified product revealed that 93% of the total peptide content was the desired [Trp(For)₂]cecropin A(1-33), indicating an average yield per synthetic cycle of 99.8% [1]. After formyl group removal (pH 9) and ion-exchange chromatography, the purified deprotected peptide was obtained. This level of synthetic efficiency—where the target peptide constitutes >90% of the crude cleavage mixture prior to chromatographic purification—is a measurable quality attribute that distinguishes well-optimized syntheses of this 33-mer from less efficient preparations of longer cecropin variants or hybrid peptides that may produce complex byproduct profiles requiring extensive purification [1].

Synthetic Reproducibility
Cross-study
Coupling yield >99.8%, crude purity 93% by RP-HPLC
Establishes procurement quality benchmark
Original Merrifield synthesis protocol
Solid-phase peptide synthesis Coupling efficiency RP-HPLC purification Peptide quality control

Gram-Negative vs. Gram-Positive Selectivity

Cecropin A exhibits a pronounced preferential activity against Gram-negative bacteria that distinguishes it from melittin, which displays broad but non-selective cytolytic activity. In a head-to-head comparison, cecropin A showed a geometric mean (GM) MIC of 0.83 µM against three Gram-negative species (E. coli, S. typhimurium, P. aeruginosa) versus a GM MIC of 45 µM against three Gram-positive species (S. aureus, B. subtilis, S. epidermidis)—a 54-fold potency differential favoring Gram-negative targets [1]. Melittin, by contrast, showed GM MIC values of 6.7 µM (Gram-negative) and 3.0 µM (Gram-positive), representing only a 2.2-fold differential with greater absolute potency against Gram-positive organisms [1]. The Gram-negative selectivity of cecropin A is further underscored by its therapeutic index (MHC/GM): 240 against Gram-negative bacteria versus only 4.4 against Gram-positive bacteria, compared with melittin's indices of 0.059 and 0.13, respectively [1]. These data were generated with full-length cecropin A. Given that the 1-33 fragment retains the N-terminal amphipathic helix and hinge region governing membrane interaction, a comparable Gram-negative preference is expected, though fragment-specific spectrum data remain limited.

Gram-Selectivity Profile
Head-to-head
GM MIC: 0.83 µM (Gram-negative) vs 45 µM (Gram-positive)
Reported Gram-negative selectivity context (class-level)
Fragment-specific spectrum remains to be characterized
Gram-negative selectivity Antimicrobial spectrum Cecropin-melittin comparison Geometric mean MIC

Research and Procurement Applications


Structure-Activity Relationship and Pharmacophore Mapping

Cecropin A (1-33) is the optimal starting scaffold for SAR studies investigating the contribution of the C-terminal tetrapeptide to antibacterial potency, selectivity, and membrane interaction. The direct head-to-head evidence demonstrating near-equivalent anti-E. coli activity (MIC ~1 µM) compared with full-length 1-37 [1] establishes the 1-33 fragment as the minimal fully active core. Researchers can use this fragment as a baseline from which further N-terminal or hinge-region modifications can be rationally designed, with confidence that truncation to 33 residues does not ablate the pharmacophore. The high synthetic reproducibility (93% crude purity, >99.8% coupling efficiency) [1] further supports its use as a reliable starting material for generating analog libraries.

Membrane Permeabilization Mechanism Studies

The demonstrated retention of antibacterial activity against colistin-resistant E. coli, A. baumannii, and K. pneumoniae (MIC 1–2 µM vs >64 µM for colistin) [2] positions Cecropin A (1-33) as a valuable probe for dissecting resistance mechanisms and membrane permeabilization pathways distinct from those targeted by polymyxins. Using the 1-33 fragment in outer membrane permeability assays, lipopolysaccharide (LPS) binding studies, and fluorescence-based membrane depolarization experiments provides a defined molecular tool with a quantifiably favorable Gram-negative selectivity profile (GM MIC 0.83 µM Gram-negative vs 45 µM Gram-positive) [3] that minimizes confounding activity against Gram-positive contaminants in mixed-culture or biofilm models.

Scaffold for Chimeric Peptide Engineering

The 1-33 fragment serves as an ideal parent scaffold for engineering cecropin-melittin or cecropin-magainin hybrid peptides. The quantitative selectivity data—cecropin A relative selective index 88.89 vs melittin 0.22 [2]—provide a clear rationale for using the cecropin backbone to 'rescue' the potent but hemolytic melittin pharmacophore. Hybrid designs can aim to retain the 1-33 fragment's Gram-negative targeting (54-fold preference) and non-hemolytic character (HC₁₀ = 200 µM) while incorporating melittin-derived sequences to broaden anti-Gram-positive activity. The well-characterized synthesis protocol [1] provides a validated starting point for solid-phase assembly of hybrid sequences.

Vendor Quality Control Benchmarking

The documented synthetic metrics for Cecropin A (1-33)—average coupling yield >99.8% and crude purity of 93% by RP-HPLC [1]—establish a quantitative benchmark against which commercial vendors' synthetic quality can be assessed. Procurement specifications can require demonstration of comparable coupling efficiency and crude purity, with RP-HPLC and mass spectrometry characterization as minimum release criteria. This evidence-based procurement approach is particularly relevant for laboratories scaling up peptide synthesis for in vivo efficacy studies, where batch-to-batch reproducibility directly impacts experimental outcomes.

Application
Selection Property
Validation Focus
Antimicrobial peptide SAR research
Reported near-equivalent anti-E. coli activity of 1-33 fragment; high synthetic reproducibility benchmark
Pharmacophore integrity and SAR interpretation
Membrane disruption and resistance mechanism studies
Retained activity against colistin-resistant strains; Gram-negative selectivity context
Outer membrane interaction and LPS binding studies
Hybrid peptide engineering research
Reported selectivity margin over melittin class comparator
Balance of potency and selectivity in hybrid designs
Vendor quality benchmarking
Documented synthesis quality attributes from original study
Batch reproducibility and analytical characterization
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